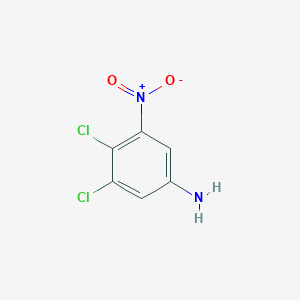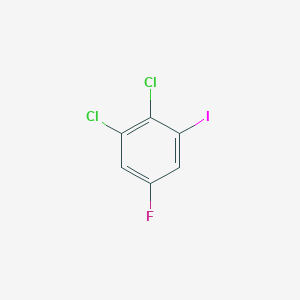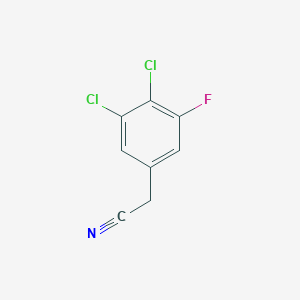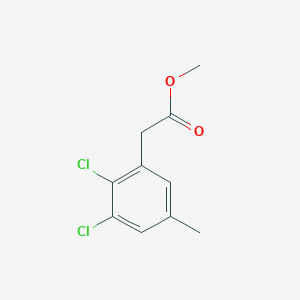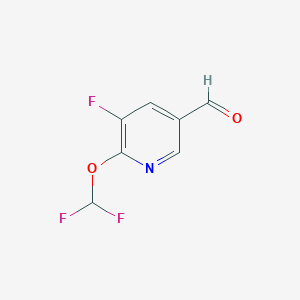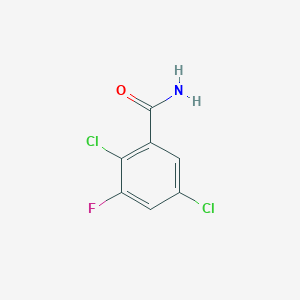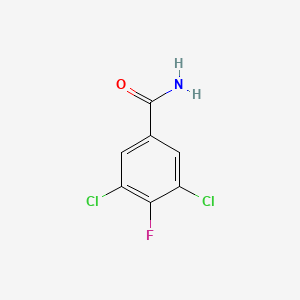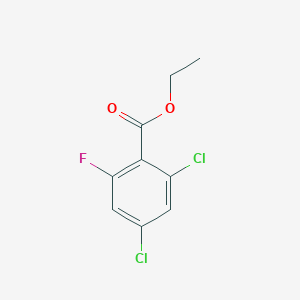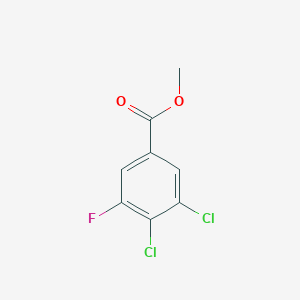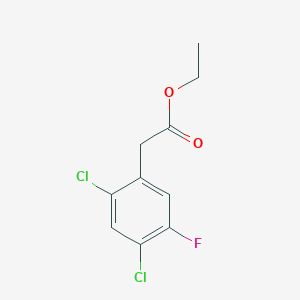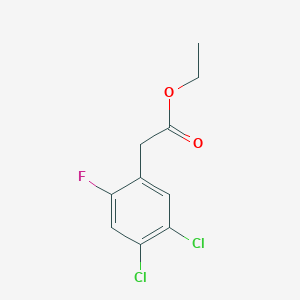
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene
Descripción general
Descripción
1,4-Dichloro-2-difluoromethoxy-5-(trifluoromethoxy)benzene, commonly referred to as DDFMB, is a synthetic compound with a variety of applications. It is a colorless and odorless solid, and it is often used as an intermediate in the synthesis of other compounds. DDFMB has been studied extensively in the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
DDFMB has been studied extensively in the scientific community due to its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, DDFMB has been investigated for its potential use as a therapeutic agent for the treatment of cancer, as an inhibitor of the enzyme aromatase, and as a potential anti-inflammatory agent. Additionally, DDFMB has been studied for its potential use as a solvent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a catalyst in the production of polymers.
Mecanismo De Acción
The exact mechanism of action of DDFMB is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. Additionally, DDFMB has been found to act as an anti-inflammatory agent, possibly by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of DDFMB are still being studied. However, preliminary studies have found that DDFMB may have a variety of effects on the body. These include the inhibition of aromatase, the inhibition of pro-inflammatory cytokines, and the inhibition of the enzyme cyclooxygenase-2. Additionally, DDFMB has been found to have an effect on the metabolism of fatty acids, as well as a potential effect on the production of reactive oxygen species.
Advantages and Limitations for Laboratory Experiments
The use of DDFMB in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to synthesize. Additionally, it is a colorless and odorless solid, making it easy to store and handle. Furthermore, it has a wide range of potential applications, making it a versatile tool for research.
However, there are also some limitations to the use of DDFMB in laboratory experiments. First, the exact mechanism of action of DDFMB is not yet fully understood. Additionally, the effects of DDFMB on the body are still being studied, so there is a lack of data on its potential toxicity. Finally, DDFMB is not approved for use in humans, so its use in research is limited.
Direcciones Futuras
The potential future directions for DDFMB research are numerous. First, further research into the mechanism of action of DDFMB is needed to better understand its effects on the body. Additionally, further studies are needed to determine the toxicity of DDFMB, as well as its potential uses in the treatment of cancer and other diseases. Furthermore, further research is needed to explore the potential applications of DDFMB as a solvent, an intermediate in the synthesis of other compounds, and a catalyst in the production of polymers. Finally, further studies are needed to investigate the potential use of DDFMB as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1,4-dichloro-2-(difluoromethoxy)-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O2/c9-3-2-6(17-8(13,14)15)4(10)1-5(3)16-7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZZUWSOVACKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



